2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide
Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxy-Formylphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with a formylating agent, such as paraformaldehyde, under acidic conditions to yield 2-ethoxy-4-formylphenol.
Acylation Reaction: The intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-ethoxy-4-formylphenoxy)acetyl chloride.
Amidation Reaction: Finally, the acyl chloride is reacted with 3-nitroaniline in the presence of a base, such as pyridine, to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium ethoxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(3-nitrophenyl)acetamide.
Reduction: 2-(2-ethoxy-4-formylphenoxy)-N-(3-aminophenyl)acetamide.
Substitution: 2-(2-substituted-4-formylphenoxy)-N-(3-nitrophenyl)acetamide.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitro groups are key functional groups that can participate in various interactions, including hydrogen bonding and electron transfer.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethoxy-4-formylphenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in a different position.
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.
2-(2-ethoxy-4-formylphenoxy)-N-(3-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide is unique due to the presence of both the formyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The specific arrangement of these groups in the molecule allows for unique interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-24-16-8-12(10-20)6-7-15(16)25-11-17(21)18-13-4-3-5-14(9-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUZKSFHVBMRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.